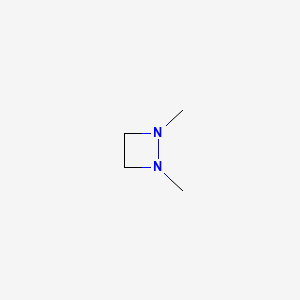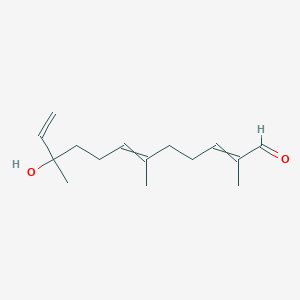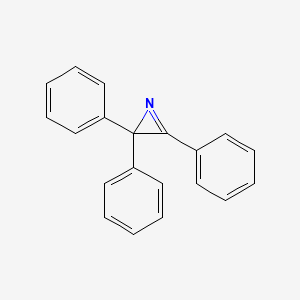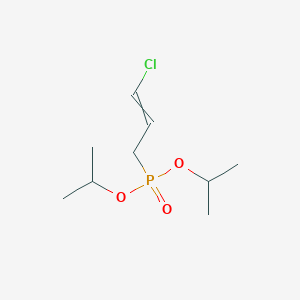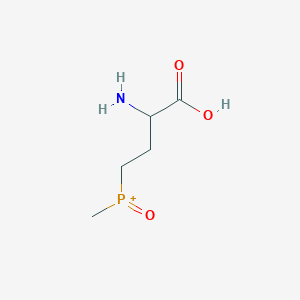![molecular formula C10H16O B14653050 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one CAS No. 53171-64-5](/img/structure/B14653050.png)
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.2.0]heptane framework. It is a key intermediate in the synthesis of various organic compounds, including pheromones and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be synthesized through the oxidation of methylenebicyclo[3.2.0]heptanone derivatives. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The selective reduction of the carbonyl group at the four-membered ring can also furnish the corresponding ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones.
Reduction: Selective reduction of the carbonyl group can yield different ketones.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Diketones: Formed through oxidation.
Reduced Ketones: Formed through selective reduction.
Scientific Research Applications
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is widely used in scientific research due to its versatile reactivity and unique structure. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pheromones and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The pathways involved in these reactions are often complex and depend on the specific application and conditions .
Comparison with Similar Compounds
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic ketones, such as:
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-
- 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
These compounds share similar structural features but differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable in the synthesis of specific organic molecules and pheromones .
Properties
CAS No. |
53171-64-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,4,4-trimethylbicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(7,3)6-8(9)11/h7H,4-6H2,1-3H3 |
InChI Key |
NHFFWLSUVUFBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC2(CC1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


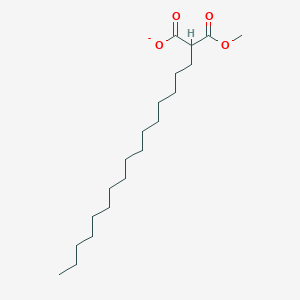
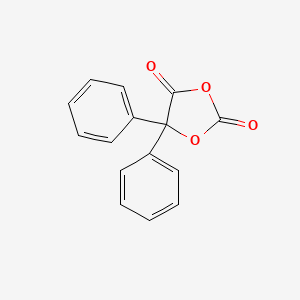
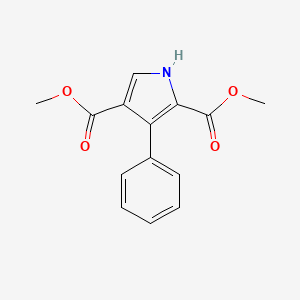


![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
